molecular formula C21H27N3O B246033 N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylpropanamide

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylpropanamide

Cat. No. B246033
M. Wt: 337.5 g/mol
InChI Key: DTEGYTYBHJXCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylpropanamide, commonly known as BRL-15572, is a synthetic compound that belongs to the class of benzylpiperazine derivatives. It is a selective antagonist of the dopamine D3 receptor and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic pathway of the brain. It blocks the binding of dopamine to the receptor, thereby inhibiting the downstream signaling pathways that are responsible for the regulation of reward and motivation. This mechanism of action has been implicated in the potential therapeutic effects of BRL-15572 in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been found to inhibit the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation. It has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, and to attenuate the development of drug-seeking behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of BRL-15572 for lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of D3 receptor blockade on various behavioral and neurochemical endpoints. However, one of the limitations of BRL-15572 is its poor solubility in water, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions for the study of BRL-15572. One area of interest is the potential therapeutic applications of BRL-15572 in various neurological and psychiatric disorders. Another area of interest is the development of more soluble analogs of BRL-15572, which could facilitate its use in various experimental paradigms. Additionally, further studies are needed to elucidate the precise mechanisms underlying the effects of BRL-15572 on reward and motivation pathways in the brain.

Synthesis Methods

The synthesis of BRL-15572 involves the reaction of 4-benzylpiperazine with 4-fluoronitrobenzene, followed by reduction with palladium on carbon to yield the intermediate compound. The intermediate is then reacted with 2-methylpropanoyl chloride to obtain the final product, BRL-15572.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been found to have a high affinity for the dopamine D3 receptor, which is implicated in the regulation of reward and motivation pathways in the brain.

properties

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylpropanamide

InChI

InChI=1S/C21H27N3O/c1-17(2)21(25)22-19-8-10-20(11-9-19)24-14-12-23(13-15-24)16-18-6-4-3-5-7-18/h3-11,17H,12-16H2,1-2H3,(H,22,25)

InChI Key

DTEGYTYBHJXCGL-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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